molecular formula C12H9N3O4 B3860508 5-Nitro-6-styryl-pyrimidine-2,4-diol CAS No. 16290-66-7

5-Nitro-6-styryl-pyrimidine-2,4-diol

Cat. No.: B3860508
CAS No.: 16290-66-7
M. Wt: 259.22 g/mol
InChI Key: ITFUSTYTUCGMEV-VOTSOKGWSA-N
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Description

5-Nitro-6-styryl-pyrimidine-2,4-diol is a pyrimidine derivative characterized by a nitro group at position 5, hydroxyl groups at positions 2 and 4, and a styryl substituent (a vinylbenzene group) at position 6.

Properties

IUPAC Name

5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-11-10(15(18)19)9(13-12(17)14-11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,13,14,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFUSTYTUCGMEV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416886
Record name 5-Nitro-6-styryl-pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16290-66-7
Record name NSC211242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-6-styryl-pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-styryl-pyrimidine-2,4-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-2,4-dihydroxypyrimidine with a styryl derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-styryl-pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups at the 2 and 4 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 5-amino-6-styryl-pyrimidine-2,4-diol.

    Substitution: Formation of alkylated or acylated derivatives at the hydroxyl positions.

Scientific Research Applications

5-Nitro-6-styryl-pyrimidine-2,4-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to biologically active pyrimidine derivatives.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-6-styryl-pyrimidine-2,4-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The styryl group may enhance the compound’s ability to interact with biological membranes or proteins, influencing its activity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following pyrimidine derivatives share structural similarities with 5-Nitro-6-styryl-pyrimidine-2,4-diol, differing primarily in substituent groups (Table 1):

Table 1: Substituent Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-NO₂, 6-Styryl, 2,4-OH C₁₂H₉N₃O₄* ~283† Styryl enhances hydrophobicity
5-Nitro-2-(propylthio)pyrimidine-4,6-diol 5-NO₂, 2-S-C₃H₇, 4,6-OH C₇H₉N₃O₄S 231.23 Propylthio increases lipophilicity
2-Methyl-5-nitro-pyrimidine-4,6-diol 5-NO₂, 2-CH₃, 4,6-OH C₅H₅N₃O₄ 171.11 Methyl improves water solubility
2-(Methylthio)-5-nitropyrimidin-4-ol 5-NO₂, 2-S-CH₃, 4-OH C₅H₅N₃O₃S 187.18 Methylthio balances polarity

*Estimated formula based on styryl (C₈H₇) + pyrimidine core (C₄H₂N₂O₄) + NO₂. †Calculated using atomic masses (C:12, H:1, N:14, O:16).

Key Observations :

  • Styryl vs. Propylthio/Methylthio : The styryl group in the target compound introduces significant bulk and π-conjugation, likely reducing water solubility compared to smaller substituents like propylthio or methylthio. This could enhance membrane permeability in biological systems .
  • Nitro Group Position : The nitro group at position 5 is conserved across analogs, suggesting a shared role in electron-withdrawing effects, which may stabilize the pyrimidine ring or modulate acidity of hydroxyl groups.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity :

  • Styryl Derivative : Predicted to have low water solubility due to the hydrophobic styryl group.
  • Propylthio Derivative (Selonsertib) : Higher lipophilicity than methyl analogs, as evidenced by its development as an oral drug candidate (e.g., ASK1 inhibitor) .
  • Methyl Derivatives : Improved solubility (e.g., 2-Methyl-5-nitro-pyrimidine-4,6-diol) but reduced bioavailability due to smaller substituents .

Reactivity and Stability :

  • The electron-withdrawing nitro group may increase the acidity of the hydroxyl groups at positions 2 and 4, facilitating deprotonation under physiological conditions.
  • Styryl’s conjugated system could enhance UV absorption or fluorescence, making the compound useful in analytical or material applications .

Pharmacological Potential:

  • Selonsertib () is a clinical-stage inhibitor targeting ASK1, indicating that nitro-pyrimidine-diols have therapeutic relevance. The styryl variant may exhibit altered binding kinetics or selectivity due to its larger substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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